Dimethyl 2-(3-trifluoromethylbenzyl)malonate
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Overview
Description
Dimethyl 2-(3-trifluoromethylbenzyl)malonate is an organic compound with the molecular formula C13H13F3O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 3-trifluoromethylbenzyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3-trifluoromethylbenzyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of dimethyl malonate with 3-trifluoromethylbenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3-trifluoromethylbenzyl)malonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methylene group can be deprotonated to form a carbanion, which can then undergo nucleophilic substitution reactions with electrophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride, potassium carbonate, DMF, THF.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Major Products Formed
Nucleophilic substitution: Substituted malonates with various electrophiles.
Hydrolysis: 3-trifluoromethylbenzylmalonic acid and methanol.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Dimethyl 2-(3-trifluoromethylbenzyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(3-trifluoromethylbenzyl)malonate involves its ability to undergo various chemical transformations. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other compounds. The ester groups can be hydrolyzed to release malonic acid derivatives, which can participate in further reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler derivative of malonic acid without the trifluoromethylbenzyl group.
Diethyl 2-(3-trifluoromethylbenzyl)malonate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl 2-(4-trifluoromethylbenzyl)malonate: Similar structure but with the trifluoromethyl group in the para position.
Uniqueness
Dimethyl 2-(3-trifluoromethylbenzyl)malonate is unique due to the presence of the trifluoromethylbenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific characteristics.
Properties
IUPAC Name |
dimethyl 2-[[3-(trifluoromethyl)phenyl]methyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O4/c1-19-11(17)10(12(18)20-2)7-8-4-3-5-9(6-8)13(14,15)16/h3-6,10H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQWWHNDVZKGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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